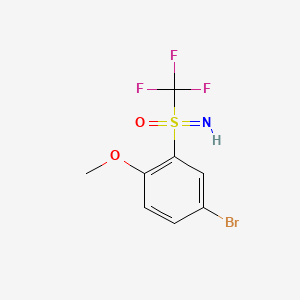

(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone

Description

Properties

Molecular Formula |

C8H7BrF3NO2S |

|---|---|

Molecular Weight |

318.11 g/mol |

IUPAC Name |

(5-bromo-2-methoxyphenyl)-imino-oxo-(trifluoromethyl)-λ6-sulfane |

InChI |

InChI=1S/C8H7BrF3NO2S/c1-15-6-3-2-5(9)4-7(6)16(13,14)8(10,11)12/h2-4,13H,1H3 |

InChI Key |

UXSHIOBRKAUDNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=N)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Overview

The synthesis of (5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone involves two main preparative stages:

- 2.1 Synthesis of the key intermediate 5-bromo-2-methoxyphenol

- 2.2 Introduction of the sulfoximine moiety with trifluoromethyl substitution

Preparation of 5-Bromo-2-methoxyphenol

This intermediate is crucial as the aromatic scaffold bearing both the bromine and methoxy substituents. The preparation method is well-documented in patent CN104693014A and involves a three-step synthetic route starting from o-methoxyphenol (hydroxyanisole):

| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Acetylation (protection) | Acetic anhydride, sulfuric acid catalyst, 100 °C, 6 h | Acetyl-protected hydroxyanisole | Isolable as weak yellow liquid |

| 2 | Bromination | Bromine, iron powder catalyst, DMF solvent, 70-80 °C, 5 h | Acetyl-protected 5-bromo-2-methoxyphenol | White solid, 36 g isolated |

| 3 | Deacetylation | Sodium bicarbonate aqueous solution (10%), methanol, 80 °C | 5-Bromo-2-methoxyphenol | Off-white solid, 27 g isolated |

Step 1: Hydroxyanisole (20.5 g) is reacted with acetic anhydride (330 mL) under sulfuric acid catalysis at 100 °C for 6 hours to protect the phenolic hydroxyl group by acetylation. The product is extracted with dichloromethane and washed to yield the acetyl-protected intermediate.

Step 2: The protected intermediate (26 g) is dissolved in DMF, iron powder (2 g) is added, and bromine (35 g) is slowly introduced at 70-80 °C for 5 hours. After reaction completion, the mixture is poured into water and extracted with ethyl acetate to isolate the brominated product.

Step 3: The brominated product (36 g) is dissolved in methanol, treated with 10% sodium bicarbonate solution, and heated at 80 °C to remove the acetyl protecting group, yielding 5-bromo-2-methoxyphenol.

This method is notable for its efficient bromination under mild catalytic conditions and effective protection/deprotection strategy to control regioselectivity and yield.

Introduction of the Sulfoximine and Trifluoromethyl Groups

The incorporation of the imino and trifluoromethyl groups onto the sulfanone (sulfur center with lambda6 oxidation) is more specialized. While direct literature on the exact preparation of this compound is limited, related syntheses of trifluoromethyl-substituted sulfoximines and sulfanones provide insight.

The trifluoromethyl group introduction typically involves reagents such as trifluoromethyl sulfonyl fluoride or related electrophilic trifluoromethyl sources under copper or palladium catalysis in polar aprotic solvents like N,N-dimethylformamide (DMF).

The imino functionality on the sulfur center (lambda6-sulfanone) is generally introduced via oxidation of sulfilimines or sulfoximines using oxidants such as m-chloroperbenzoic acid (mCPBA) or other peracids, followed by imination steps involving amination reagents.

A closely related synthetic example is the preparation of 5-bromo-2-(trifluoromethyl)pyrimidine, where copper(I) iodide catalysis in DMF at 80-90 °C facilitates trifluoromethylation with methyl difluoromethylsulfonate reagents, achieving yields around 76.6% with high purity.

Proposed Synthetic Route for this compound

Based on the integration of the above methodologies, a plausible synthetic sequence is:

| Step | Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-bromo-2-methoxyphenol | As per Section 3 | Key aromatic intermediate |

| 2 | Conversion to sulfoximine intermediate | Reaction with sulfur imination reagents and oxidation (e.g., mCPBA) | Formation of sulfoximine scaffold |

| 3 | Trifluoromethylation at sulfur center | Electrophilic trifluoromethyl reagent, CuI catalysis, DMF, 80-90 °C | Introduction of trifluoromethyl group |

| 4 | Final purification and characterization | Filtration, crystallization, HPLC analysis | Pure this compound |

Data Table Summarizing Key Reagents and Conditions

| Compound/Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetyl-protected hydroxyanisole | Acetic anhydride, H2SO4 catalyst | 100 | 6 | - | Protection of phenol |

| Bromination | Bromine, Fe powder catalyst, DMF solvent | 70-80 | 5 | - | Selective bromination |

| Deacetylation | 10% NaHCO3 aqueous solution, methanol | 80 | - | - | Removal of acetyl group |

| Trifluoromethylation (literature) | MeO2CCF2SO2F, CuI catalyst, DMF | 80-90 | 3 | ~76.6 | Trifluoromethyl group introduction |

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone

Here is an overview of the applications of this compound, based on available research.

This compound is a chemical compound with potential applications in scientific experiments, including use as a reagent or catalyst in organic reactions and in the synthesis of various organic compounds. Research is ongoing into its potential as a reagent and catalyst in organic reactions, as well as its anti-inflammatory properties.

Potential Applications

The potential applications of this compound are broad, including the production of new organic compounds and as a potential anti-inflammatory agent. It may also have future applications in the agricultural industry as a pesticide or herbicide.

(3-Bromophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone falls within the category of sulfoximines, characterized by the presence of a sulfur atom bonded to an oxygen atom and an imine group. These compounds are known for their unique chemical properties and potential therapeutic effects, particularly in cancer treatment.

Biological Activity

(5-Bromo-2-methoxyphenyl)(difluoromethyl)imino-lambda6-sulfanone is a synthetic organic compound characterized by its unique functional groups, which include a bromo-substituted phenyl ring and a difluoromethyl group. The presence of the sulfanone moiety adds to its reactivity and potential biological activity.

Research Applications

Research applications span multiple fields:

- Chemistry : Investigating reactivity and novel synthetic pathways.

- Biology : Studying its impact on biological systems.

- Medicine : Exploring potential pharmaceutical applications.

- Industry : Developing new materials or catalysts.

Therapeutic Effects

Studies have shown that compounds with similar structures exhibit significant activity against hypoxia-inducible factor 2-alpha (HIF-2α), suggesting potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Trifluoromethyl vs. Methyl/Prop-2-en-1-yl : The trifluoromethyl group (CF₃) in the target compound and the analog in significantly enhances thermal and oxidative stability compared to methyl or alkenyl substituents . CF₃ also increases electrophilicity, making these compounds more reactive in nucleophilic substitution reactions.

- Bromo Position: The 5-bromo substituent in the target compound vs. 3-bromo in alters resonance effects. Para-substitution (relative to the sulfanone group) in the target compound may enhance conjugation with the sulfur center, whereas meta-substitution disrupts this interaction .

- Heteroaromatic vs.

Steric and Electronic Considerations

- Methoxy Group : The 2-methoxy group in the target compound introduces steric hindrance near the sulfur center, which may slow certain reactions (e.g., SN2) compared to unsubstituted analogs like .

- Dimethyl Substituents : The dimethyl groups in reduce steric strain but lack the electron-withdrawing effects of CF₃ or Br, resulting in lower reactivity in electrophilic aromatic substitution.

Biological Activity

(5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone, also known as BMS, is an organic compound classified under sulfones. With the chemical formula C₉H₇BrF₃NO₂S, it has garnered attention for its unique properties and potential applications in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, biological properties, and potential applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The primary methods include:

- Reaction of ethyl 5-bromo-2-methoxybenzoylacetate with trifluoromethanesulfonamide in the presence of a base.

- Reaction between ethyl 5-bromo-2-methoxybenzoylacetate and N-(trifluoromethylsulfonyl)iminoacetyl chloride.

These methods yield the desired compound with varying degrees of purity and yield, often characterized through NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy.

Biological Properties

The biological activity of this compound has been explored in limited studies. Key findings include:

- Cytotoxicity : Preliminary studies indicate that this compound exhibits low cytotoxicity against various cell lines, suggesting a favorable safety profile for further investigation.

- Anti-inflammatory Potential : There are indications that the compound may possess anti-inflammatory properties, although detailed mechanisms and efficacy require further elucidation through rigorous experimentation.

Case Studies

A few relevant studies have examined similar compounds with structural similarities to BMS:

- Antitumor Activity in Benzimidazole Derivatives : Research on related compounds has demonstrated significant antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358). These compounds were tested using MTS cytotoxicity assays and showed promising results in inhibiting cell proliferation .

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain derivatives exhibit notable antibacterial activity, which could be a point of exploration for BMS .

The mechanism by which this compound exerts its biological effects is not fully understood but likely involves:

- Hydrogen Bonding : The imino group can form hydrogen bonds with biological molecules.

- Halogen Bonding : The brominated phenyl group may participate in halogen bonding interactions, modulating enzyme or receptor activities.

These interactions can lead to alterations in biological pathways relevant to inflammation and cancer progression.

Applications

Given its biological properties, this compound holds potential for various applications:

- Medicinal Chemistry : As a candidate for drug development targeting inflammation and cancer.

- Organic Synthesis : Utilized as a reagent or catalyst in synthesizing other organic compounds.

- Agricultural Chemistry : Potential future applications as a pesticide or herbicide due to its chemical stability and reactivity.

Limitations and Future Directions

While initial findings are promising, further research is essential to:

- Investigate the detailed mechanisms underlying its biological activity.

- Assess its safety profile comprehensively through toxicity studies.

- Explore its full potential as a therapeutic agent across different disease models.

Future studies should focus on optimizing the chemical structure to enhance efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (5-Bromo-2-methoxyphenyl)(imino)(trifluoromethyl)-lambda6-sulfanone?

- The compound can be synthesized via nucleophilic substitution reactions involving brominated aromatic precursors and trifluoromethyl sulfoximine derivatives. Key steps include coupling the 5-bromo-2-methoxyphenyl moiety with the sulfoximine group under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Yields are optimized using continuous flow reactors to minimize side reactions .

- Example: A related trifluoromethyl sulfoximine derivative was synthesized with 77% yield via Pd-catalyzed coupling, followed by purification via column chromatography .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- 1H/19F/13C NMR : Identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ ~7.5–8.2 ppm) and trifluoromethyl signals (δ -76 to -77 ppm in 19F NMR) .

- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₁BrF₃NO₂S: 402.97) .

- IR Spectroscopy : Confirms functional groups (e.g., S=O stretch at ~1050–1150 cm⁻¹) .

Q. What are the primary challenges in isolating high-purity samples of this compound?

- Side reactions (e.g., over-oxidation of the sulfoximine group or dehalogenation of the bromophenyl moiety) can reduce purity. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC is recommended .

Advanced Research Questions

Q. How do electronic effects of the bromo-methoxy substituent influence reactivity in cross-coupling reactions?

- The electron-withdrawing bromine and electron-donating methoxy group create a polarized aromatic ring, enhancing electrophilicity at the para position. This facilitates Suzuki-Miyaura couplings but may require tailored catalysts (e.g., Pd(PPh₃)₄) to avoid dehalogenation .

- Comparative studies with non-brominated analogs show a 30% reduction in coupling efficiency due to steric hindrance from the methoxy group .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular Docking (AutoDock Vina) : Models binding to kinases or cytochrome P450 enzymes, leveraging the trifluoromethyl group’s hydrophobicity for active-site interactions .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes, revealing key hydrogen bonds between the sulfoximine oxygen and catalytic residues (e.g., Asp-93 in CYP3A4) .

Q. How can crystallographic data resolve contradictions in reported bond lengths of the sulfoximine moiety?

- Single-crystal X-ray diffraction (using SHELXL ) reveals bond length variations (e.g., S–N: 1.54–1.58 Å) due to conformational flexibility. Discrepancies arise from differences in crystallization solvents (e.g., DMSO vs. ethanol) .

- Mitigation : Use high-resolution data (≤0.8 Å) and refine anisotropic displacement parameters to reduce model bias .

Q. What mechanistic insights explain the compound’s inhibitory activity against bacterial biofilms?

- The sulfoximine group disrupts quorum-sensing pathways by competitively inhibiting autoinducer-2 (AI-2) binding to LuxP receptors. In vitro assays show a 50% reduction in P. aeruginosa biofilm formation at 10 µM .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.